molecular formula C17H24FN3O4S B12418079 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B12418079
M. Wt: 385.5 g/mol
InChI Key: DVFCRTGTEXUFIN-LBPRGKRZSA-N
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Description

5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one: is a complex organic compound characterized by its unique structural features. This compound contains a tetralin core substituted with a fluorine atom, a hydroxyl group, and an isopentylamino group, along with a thiadiazolidinone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, followed by selective functionalization to introduce the fluorine and hydroxyl groups.

    Introduction of the Isopentylamino Group: The isopentylamino group can be introduced via nucleophilic substitution reactions, using appropriate amine derivatives.

    Formation of the Thiadiazolidinone Moiety: The thiadiazolidinone ring can be constructed through cyclization reactions involving sulfur-containing reagents and appropriate carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the thiadiazolidinone moiety can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a biochemical probe, helping to elucidate the functions of various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In industrial applications, the compound is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

  • 5-[(3S)-5-fluoro-7-hydroxy-3-(isopropylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
  • 5-[(3S)-5-chloro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
  • 5-[(3S)-5-fluoro-7-hydroxy-3-(methylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Uniqueness: The unique combination of functional groups in 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

IUPAC Name

5-[(7S)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m0/s1

InChI Key

DVFCRTGTEXUFIN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)CCN[C@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Canonical SMILES

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Origin of Product

United States

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